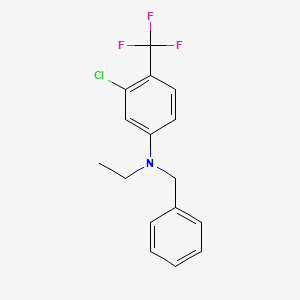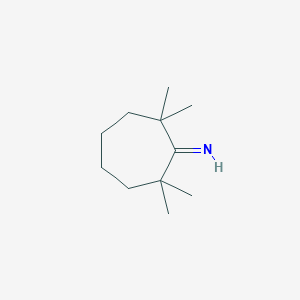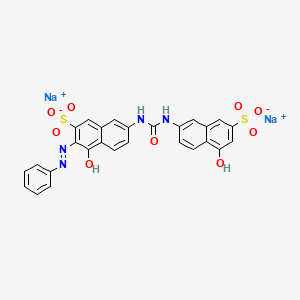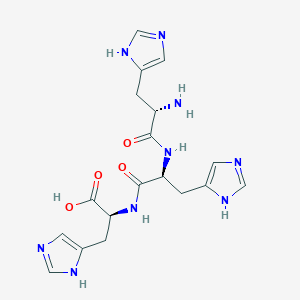
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(2-furanyldimethylsilyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(2-furanyldimethylsilyl)ethyl)- is a complex organosilicon compound. This compound is characterized by its unique bicyclic structure, which includes oxygen, nitrogen, and silicon atoms. The presence of the furan ring adds to its chemical diversity, making it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(2-furanyldimethylsilyl)ethyl)- typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a series of cyclization reactions involving appropriate precursors. For instance, starting with a suitable amine and diol, cyclization can be achieved under acidic or basic conditions.
Introduction of the Silicon Atom: The silicon atom is introduced through a silylation reaction. This can be done using reagents like chlorosilanes or silanols in the presence of a catalyst.
Attachment of the Furan Ring: The furan ring is attached via a coupling reaction. This can be achieved using reagents like furan-2-carbaldehyde and appropriate coupling agents.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the silicon atom or the furan ring. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions can take place at the nitrogen or silicon atoms. Reagents like alkyl halides or acyl chlorides are used for these reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base or catalyst.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced forms of the silicon or furan ring.
Substitution: Substituted derivatives at the nitrogen or silicon atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biology, it can be used as a probe to study the interactions between silicon-containing compounds and biological molecules. Its bicyclic structure makes it a potential candidate for studying enzyme-substrate interactions.
Medicine
In medicine, this compound has potential applications as a drug delivery agent. Its ability to undergo various chemical reactions makes it suitable for modifying drug molecules to enhance their efficacy and bioavailability.
Industry
In industry, it can be used as a precursor for the synthesis of advanced materials. Its unique properties make it suitable for applications in materials science, such as the development of new polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(2-furanyldimethylsilyl)ethyl)- involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen and nitrogen atoms, allowing it to interact with enzymes and other biological molecules. The furan ring can participate in π-π interactions, enhancing its binding affinity to certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane: Lacks the furan ring, making it less chemically diverse.
1-(2-(2-furanyldimethylsilyl)ethyl)-2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane: Similar structure but different substitution pattern.
Uniqueness
The presence of both the bicyclic core and the furan ring in 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(2-furanyldimethylsilyl)ethyl)- makes it unique. This combination allows for a wide range of chemical reactions and applications, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
63366-68-7 |
|---|---|
Molekularformel |
C14H25NO4Si2 |
Molekulargewicht |
327.52 g/mol |
IUPAC-Name |
furan-2-yl-dimethyl-[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yl)ethyl]silane |
InChI |
InChI=1S/C14H25NO4Si2/c1-20(2,14-4-3-8-16-14)12-13-21-17-9-5-15(6-10-18-21)7-11-19-21/h3-4,8H,5-7,9-13H2,1-2H3 |
InChI-Schlüssel |
CBPITMKSRPCQJX-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CC[Si]12OCCN(CCO1)CCO2)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


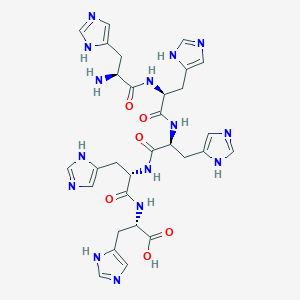
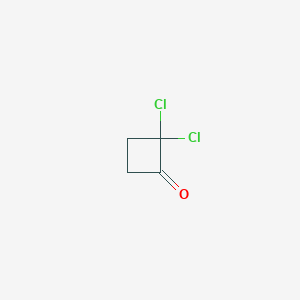
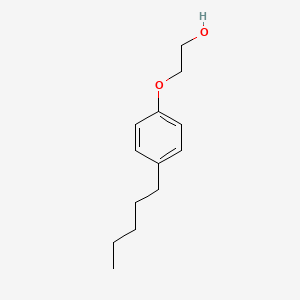

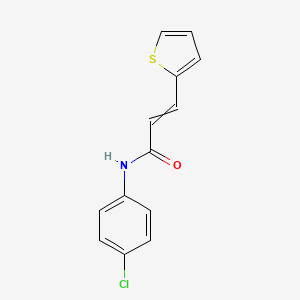
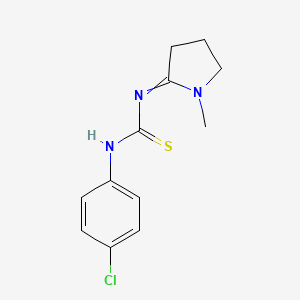

![9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one](/img/structure/B14488083.png)
![2-{[(2-Bromocyclohexyl)oxy]methyl}oxirane](/img/structure/B14488089.png)
